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3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride

Catalog No.
S8320468
CAS No.
M.F
C6H10Cl2N2
M. Wt
181.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochl...

Product Name

3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride

IUPAC Name

3-(chloromethyl)-1,5-dimethylpyrazole;hydrochloride

Molecular Formula

C6H10Cl2N2

Molecular Weight

181.06 g/mol

InChI

InChI=1S/C6H9ClN2.ClH/c1-5-3-6(4-7)8-9(5)2;/h3H,4H2,1-2H3;1H

InChI Key

QFIUGESFBXSOGU-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C)CCl.Cl

Canonical SMILES

CC1=CC(=NN1C)CCl.Cl

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride is an organic compound that belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is C6H9ClN2C_6H_9ClN_2, and it has a molecular weight of approximately 144.60 g/mol. This compound is notable for its chloromethyl group, which enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and agrochemicals.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Oxidation: The compound can be oxidized to yield pyrazole carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction processes can convert the chloromethyl group into methyl or other functional groups, altering the compound's properties and reactivity .

Research indicates that 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride exhibits potential biological activity. It has been investigated for its role as a building block in the synthesis of biologically active compounds. Its unique structure allows for interactions with various biological targets, which may lead to modifications in protein and nucleic acid functions. This makes it a candidate for further studies in drug discovery and development .

The synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 1,5-dimethyl-1H-pyrazole. Common methods include:

  • Chloromethylation Reaction: This involves treating 1,5-dimethyl-1H-pyrazole with formaldehyde and hydrochloric acid, followed by chlorination using reagents such as thionyl chloride or phosphorus trichloride. Controlled temperatures and anhydrous conditions are essential for achieving high yields and purity.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability, utilizing automated reactors for consistent product quality .

3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride has diverse applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: The compound is explored for its potential use in drug discovery due to its ability to modify biological targets.
  • Agrochemicals: It is utilized in the production of agrochemicals, contributing to crop protection and enhancement .

Studies investigating the interactions of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride with biological molecules have shown that its chloromethyl group can act as an electrophile. This property allows it to react with nucleophilic sites on proteins and nucleic acids, potentially leading to significant alterations in their function. Further research is required to fully understand these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
3-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride88529-80-01.00
3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole180519-09-90.91
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole852227-86-20.89
5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride1056598-95-80.89
3-(Chloromethyl)-1-ethyl-1H-pyrazole1172973-66-80.89

These compounds exhibit varying degrees of similarity based on their structural features. The unique arrangement of substituents in 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride distinguishes it from others in its class, particularly regarding its potential biological activities and applications in drug development .

Cyclocondensation Strategies Using Hydrazine Derivatives

Cyclocondensation reactions involving hydrazine derivatives offer a streamlined route to pyrazole cores. A notable method involves the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) rearrangement, where 5,6-dicyano-3-(2-oxo-2-ethyl)pyrazin-2(1H)-ones react with hydrazine hydrate under sulfuric acid catalysis. This cascade process forms 2-(pyrazol-3-yl)imidazo[4,5-d]pyridazines, demonstrating the adaptability of hydrazine in constructing biheterocyclic systems. While this approach primarily targets fused heterocycles, analogous strategies could be adapted for 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride by substituting precursors with methyl and chloromethyl groups.

Key to this methodology is the selective formation of five new C–N bonds under mild conditions (room temperature, aqueous media), achieving yields exceeding 80%. However, challenges persist in directing regioselectivity when introducing bulky substituents, necessitating precise stoichiometric control of hydrazine derivatives.

Chloromethylation Techniques in Pyrazole Functionalization

Chloromethylation of preformed pyrazole rings represents the most direct route to 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole hydrochloride. Industrial protocols typically employ 1,5-dimethyl-1H-pyrazole as the starting material, reacting it with chloromethyl methyl ether (MOMCl) in the presence of Lewis acids such as ZnCl₂ or AlCl₃. The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid polarizes the C–O bond in MOMCl, generating a chloromethyl carbocation that attacks the electron-rich pyrazole ring.

Table 1: Optimization of Chloromethylation Conditions

ParameterTypical RangeOptimal ConditionsYield (%)
Temperature0–25°C10°C85–90
CatalystZnCl₂, AlCl₃ZnCl₂ (1.2 equiv)88
SolventDichloromethane, THFDichloromethane87
Reaction Time4–12 h6 h89

Microwave-assisted synthesis has emerged as an efficient alternative, reducing reaction times from hours to minutes while maintaining yields above 80%. Post-synthesis, the hydrochloride salt is precipitated by treating the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol. Purity is confirmed via ¹H NMR (δ 2.31 ppm for N–CH₃, δ 4.52 ppm for –CH₂Cl) and mass spectrometry (m/z 181.06 for [M+H]⁺).

Solid-State Synthesis Approaches for Hydrochloride Salt Formation

Solid-state reactions provide a solvent-free route to pyrazole hydrochlorides, minimizing waste and enhancing scalability. A validated method involves grinding 1,5-dimethyl-1H-pyrazole with HCl gas in a ball mill, inducing protonation and salt formation. This mechanochemical approach avoids solubility limitations and achieves quantitative conversion within 30 minutes.

Comparative studies reveal that solid-state synthesis yields products with higher crystallinity than solution-phase methods, as evidenced by X-ray diffraction patterns. However, the method requires stringent moisture control to prevent hydrolysis of the chloromethyl group. Industrial adaptations employ continuous flow reactors with in-line HCl gas injection, enabling large-scale production (≥100 kg/batch) with minimal operator intervention.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

180.0221037 g/mol

Monoisotopic Mass

180.0221037 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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